Lornoxicam

描述

洛索洛芬,也称为氯替诺昔康,是一种属于氧酰胺类的非甾体抗炎药(NSAID)。它具有镇痛(止痛)、抗炎和退热(降温)的特性。洛索洛芬用于治疗各种类型的疼痛,尤其是由关节炎症、骨关节炎、手术、坐骨神经痛和其他炎症引起的疼痛 .

准备方法

合成路线和反应条件

洛索洛芬是通过一系列化学反应合成的。该过程从5-氯-3-氯磺酰基噻吩-2-羧酸甲酯和甲基甘氨酸甲酯盐酸盐的缩合反应开始。接着在甲醇钠溶液中进行环合反应,最后用2-氨基吡啶酰胺化得到洛索洛芬 .

工业生产方法

在工业生产中,洛索洛芬的制备方法是称取包括三羟甲基氨基甲烷、甘露醇和依地酸二钠在内的原料。将这些原料溶解在注射用水里,并调整 pH 值至 8.0-9.0。然后将溶液进行灭菌、过滤和冻干,得到最终产品 .

化学反应分析

反应类型

洛索洛芬会发生各种化学反应,包括:

氧化: 洛索洛芬在特定条件下可以被氧化。

还原: 洛索洛芬也可以进行还原反应。

取代: 洛索洛芬可以进行取代反应,特别是涉及其官能团。

常用试剂和条件

这些反应中常用的试剂包括三氟乙酸、乙腈和甲醇钠。条件根据具体反应而异,但通常涉及控制温度和 pH 值 .

主要生成物

科学研究应用

洛索洛芬在科学研究中具有广泛的应用范围:

化学: 它被用于研究非甾体抗炎药及其化学性质。

生物学: 洛索洛芬被用于研究其对生物系统的影响,特别是其抗炎和镇痛特性。

医学: 它被用于临床试验,以评估其在治疗各种疾病相关的疼痛和炎症方面的疗效,包括类风湿性关节炎和骨关节炎

工业: 洛索洛芬被用于制药行业生产止痛药.

作用机制

洛索洛芬通过抑制环氧合酶(COX-1 和 COX-2)发挥作用。这种抑制降低了前列腺素和血栓烷的合成,而前列腺素和血栓烷是疼痛、炎症和发烧的介质。通过阻断这些途径,洛索洛芬有效地减轻炎症、疼痛和发烧 .

相似化合物的比较

洛索洛芬与其他 NSAID,如吡罗昔康、替诺昔康和美洛昔康进行比较。虽然所有这些化合物都属于氧酰胺类,并具有类似的性质,但洛索洛芬在抑制前列腺素生物合成方面独树一帜,这使其具有显著的疗效 . 此外,在临床研究中,洛索洛芬已被证明比罗非考昔更有效且耐受性更好 .

类似化合物的列表

- 吡罗昔康

- 替诺昔康

- 美洛昔康

- 罗非考昔

生物活性

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily utilized for its analgesic and anti-inflammatory properties. Its biological activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its pharmacological effects by inhibiting both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins. This dual inhibition results in the reduction of inflammation, pain, fever, and swelling. The drug is rapidly absorbed from the gastrointestinal tract, with a high degree of protein binding (approximately 99% to serum albumin) and a significant volume of distribution .

Pharmacokinetics

| Parameter | Value |

|---|---|

| Absorption | 90-100% from GI tract |

| Protein Binding | 99% bound to plasma proteins |

| Metabolism | Primarily hepatic |

| Half-life | Approximately 3-5 hours |

Anti-inflammatory Activity

Research indicates that this compound has significant anti-inflammatory effects. A study demonstrated that this compound administration in camels resulted in an anti-inflammatory phenotype characterized by reduced expression of major histocompatibility complex (MHC) class II molecules on blood monocytes . Furthermore, it decreased the capacity of neutrophils and monocytes to uptake bacteria and produce reactive oxygen species (ROS) upon stimulation.

Analgesic Efficacy

This compound has been shown to provide effective pain relief in various clinical settings. A randomized controlled trial involving patients undergoing third molar surgery found that a preemptive dose of 16 mg this compound significantly reduced postoperative pain compared to placebo . In another study comparing this compound with morphine for acute pain management, this compound demonstrated comparable analgesic efficacy with a better tolerability profile .

Case Studies

- Postoperative Pain Management :

- Intravenous Regional Anesthesia :

Clinical Applications

This compound is primarily indicated for:

- Management of moderate to severe acute pain

- Treatment of inflammatory conditions

- Postoperative analgesia

属性

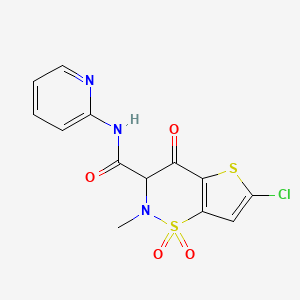

IUPAC Name |

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQHAUOOXYABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined. | |

| Record name | Lornoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70374-39-9, 70374-27-5 | |

| Record name | Lornoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70374-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lornoxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lornoxicam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lornoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lornoxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORNOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。